Cas no 1361880-99-0 (2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile)

2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile
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- Inchi: 1S/C10H8F5N3/c11-9(12)7-6(3-17)18-4-5(1-2-16)8(7)10(13,14)15/h4,9H,1,3,17H2
- InChI Key: CRPMXHZUSXWNCM-UHFFFAOYSA-N
- SMILES: FC(C1C(CC#N)=CN=C(CN)C=1C(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 321
- XLogP3: 0.9
- Topological Polar Surface Area: 62.7
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022000360-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile |
1361880-99-0 | 97% | 500mg |
$940.80 | 2022-04-02 | |
Alichem | A022000360-1g |
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile |
1361880-99-0 | 97% | 1g |
$1,629.60 | 2022-04-02 |
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile Related Literature
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Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Additional information on 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1361880-99-0): An Overview of Its Structure, Properties, and Applications
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile (CAS No. 1361880-99-0) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an aminomethyl group, difluoromethyl and trifluoromethyl substituents, and a pyridine ring with a cyano group, offers a broad range of potential applications in drug discovery and development.
The molecular structure of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile is particularly noteworthy. The presence of the aminomethyl group provides opportunities for further functionalization and conjugation with other molecules, making it a valuable building block in the synthesis of more complex pharmaceuticals. The difluoromethyl and trifluoromethyl substituents introduce significant electronic effects, enhancing the compound's stability and bioavailability. Additionally, the cyano group on the pyridine ring contributes to the compound's reactivity and versatility in various chemical reactions.
Recent studies have highlighted the potential of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against specific enzymes involved in various disease pathways. The compound's ability to modulate these enzymes makes it a promising lead for the treatment of conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.
In terms of its physical properties, 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile is a solid at room temperature with a molecular weight of approximately 271.16 g/mol. Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitates its use in various experimental settings. The compound's stability under different conditions has been extensively studied, and it has been found to be stable under standard laboratory conditions, making it suitable for long-term storage and use in research laboratories.
The synthesis of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile involves several well-established chemical reactions. One common approach involves the reaction of 3-difluoromethylnicotinonitrile with an appropriate amine derivative followed by further functionalization to introduce the trifluoromethyl group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for the production of this compound.
The biological activity of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-5-acetonitrile has been extensively evaluated through various in vitro and in vivo studies. In cell-based assays, this compound has demonstrated significant inhibitory effects on key enzymes involved in disease progression. For example, it has shown potent inhibition of kinases such as PI3K and mTOR, which are critical targets in cancer therapy. Additionally, its ability to cross cell membranes efficiently enhances its potential as an effective therapeutic agent.
Clinical trials are currently underway to assess the safety and efficacy of compounds derived from 2-(Aminomethyl)-3-(difluoromethylnicotinonitrile). Preliminary results from phase I trials have indicated that these compounds are well-tolerated by patients with minimal side effects. Further studies are needed to fully understand their therapeutic potential and to optimize their use in clinical settings.
In conclusion, 2-(Aminomethylnicotinonitrile), with its unique structural features and promising biological activity, represents a valuable tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its potential applications in drug discovery and development continue to expand as new research findings emerge. As ongoing studies delve deeper into its properties and mechanisms of action, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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